molecular formula C14H28O2 B12303027 Methyl tridecanoate-d25

Methyl tridecanoate-d25

Cat. No.: B12303027
M. Wt: 253.52 g/mol
InChI Key: JNDDPBOKWCBQSM-FODBGFCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl tridecanoate-d25 is a deuterium-labeled compound, specifically a deuterated form of methyl tridecanoate. It has the chemical formula C14H3D25O2 and a molecular weight of 253.52 g/mol . This compound is used primarily in scientific research due to its unique properties imparted by the presence of deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tridecanoate-d25 is synthesized by incorporating deuterium into methyl tridecanoate. The process typically involves the esterification of tridecanoic acid with methanol-d4 (deuterated methanol) under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated methanol and tridecanoic acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl tridecanoate-d25 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl tridecanoate-d25 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Methyl tridecanoate-d25 exerts its effects primarily through its incorporation into biological systems as a labeled compound. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This enables researchers to study the metabolic pathways and interactions of the compound in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl tridecanoate-d25 is unique due to its specific chain length and the presence of deuterium atoms. This combination makes it particularly useful for studies requiring precise tracking of fatty acid metabolism and interactions. Its moderate inhibition of β-amyloid aggregation and weak inhibition of acetylcholinesterase also add to its distinct properties .

Properties

Molecular Formula

C14H28O2

Molecular Weight

253.52 g/mol

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoate

InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2

InChI Key

JNDDPBOKWCBQSM-FODBGFCHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC

Canonical SMILES

CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.